Superior Potency and Target Engagement: Ani9 vs. T16Ainh-A01
Ani9 demonstrates significantly greater potency than the widely used inhibitor T16Ainh-A01 for blocking human ANO1/TMEM16A-mediated chloride currents. In comparable patch-clamp assays on cells expressing human ANO1, Ani9 inhibits the chloride current with a submicromolar IC50, whereas T16Ainh-A01 requires concentrations in the low micromolar range to achieve similar inhibition [1][2].
| Evidence Dimension | Inhibition of human ANO1 chloride current |
|---|---|
| Target Compound Data | IC50 ~77 nM |
| Comparator Or Baseline | T16Ainh-A01: IC50 ~1.1 to 1.8 μM |
| Quantified Difference | ~14- to 23-fold greater potency for Ani9 |
| Conditions | Whole-cell patch clamp in FRT or HEK293 cells expressing human ANO1 |
Why This Matters
Higher potency allows for use of lower compound concentrations, reducing the risk of off-target effects and solvent toxicity in cellular assays.
- [1] Namkung, W., et al. (2016). Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2. PLOS ONE, 11(5), e0155771. View Source
- [2] T16Ainh-A01 Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed 2026. View Source
